Nmda-IN-1 is classified as an N-methyl-D-aspartate receptor antagonist. It is derived from modifications of existing NMDA receptor antagonists, such as MK-801, which have been extensively studied for their effects on neurotransmission and neuroprotection. The development of Nmda-IN-1 is part of ongoing research aimed at creating more effective and safer NMDA receptor modulators for treating conditions like Alzheimer's disease and other neurodegenerative disorders .
The synthesis of Nmda-IN-1 involves several key steps that focus on enhancing the stability and efficacy of the compound. The process typically includes:
For instance, a recent study utilized a chemically cleavable disulfide linker to conjugate NMDA antagonists with other biologically active molecules, enhancing their therapeutic potential while minimizing side effects .
The molecular structure of Nmda-IN-1 can be characterized by its specific arrangement of atoms and functional groups that confer its biological activity. Key features include:
Recent studies have indicated that modifications in the molecular structure can significantly affect the binding affinity and selectivity towards NMDA subtypes .
Nmda-IN-1 participates in several chemical reactions that are critical for its function as an NMDA receptor antagonist:
The mechanism of action for Nmda-IN-1 primarily involves:
Studies have shown that NMDA antagonists can modulate synaptic plasticity and improve cognitive functions in animal models .
Nmda-IN-1 exhibits several physical and chemical properties that are significant for its pharmacological application:
Quantitative analyses often reveal that modifications to these properties can enhance therapeutic outcomes while reducing adverse effects .
Nmda-IN-1 has several potential applications in scientific research and medicine:
NMDA-IN-1 exhibits distinct binding preferences for specific N-methyl-
Table 1: Binding Affinity of NMDA-IN-1 for Diheteromeric NMDA Receptor Subtypes
Receptor Subtype | Kd (nM) | Association Rate (M-1s-1) | Dissociation Rate (s-1) |
---|---|---|---|
GluN1/GluN2A | 420 ± 35 | 1.2 × 105 | 0.051 ± 0.006 |
GluN1/GluN2B | 9.3 ± 1.1 | 5.8 × 106 | 0.0054 ± 0.0007 |
GluN1/GluN2C | >1000 | Not detectable | Not detectable |
Approximately 60-70% of cortical NMDA receptors exist as triheteromeric assemblies containing GluN1/2A/2B subunits [1] [10]. NMDA-IN-1 maintains significant activity at these physiologically predominant receptors, though with reduced affinity compared to GluN1/2B diheteromers. Electrophysiological studies show half-maximal inhibitory concentrations (IC50) of 38 nM for GluN1/2A/2B triheteromers versus 8 nM for GluN1/2B diheteromers [10]. This selectivity gradient arises because triheteromeric receptors contain only one GluN2B ATD, the primary binding site for NMDA-IN-1 [9] [10]. Molecular dynamics simulations indicate that NMDA-IN-1 binding to the GluN2B subunit within triheteromers induces asymmetric strain at the GluN1-GluN2A interface, partially explaining reduced efficacy compared to diheteromeric GluN1/2B receptors [4] [10].
Unlike classical NMDA receptor channel blockers (e.g., magnesium, memantine), NMDA-IN-1 operates primarily through a non-competitive, ligand-dependent allosteric mechanism rather than voltage-dependent pore occlusion [4] [8]. Whereas magnesium blockade requires membrane depolarization for relief, NMDA-IN-1 inhibition persists across physiological voltage ranges (-80 mV to +40 mV) [5]. This distinction is mechanistically explained by NMDA-IN-1 binding outside the transmembrane pore region, specifically within extracellular ATD interfaces [4] [9]. Single-channel recordings demonstrate that NMDA-IN-1 decreases channel open probability (Popen) by approximately 70% for GluN1/2B receptors without altering unitary conductance, consistent with gating modification rather than physical pore obstruction [4] [10]. The compound also prolongs the interburst intervals by 3.2-fold, indicating stabilization of closed states [4].
NMDA-IN-1 exhibits complex modulatory effects on endogenous cation binding. While not competing directly at the magnesium blockade site within the pore, NMDA-IN-1 enhances voltage-dependent magnesium inhibition by approximately 40% at GluN1/2B receptors [6] [9]. This synergism arises from NMDA-IN-1-induced conformational changes that increase magnesium binding affinity and reduce its dissociation rate [4]. Conversely, NMDA-IN-1 antagonizes zinc inhibition at GluN2A-containing receptors. Zinc typically inhibits GluN2A receptors through high-affinity binding to the GluN2A ATD with IC50 ≈ 20 nM [7] [9]. NMDA-IN-1 competes for overlapping sites on the GluN2A ATD, increasing the zinc IC50 to 180 nM and partially reversing zinc-mediated inhibition [10]. This differential modulation of divalent cations highlights the subunit-dependent allosteric actions of NMDA-IN-1.
NMDA-IN-1 demonstrates functional selectivity based on receptor localization, preferentially modulating extrasynaptic over synaptic NMDA receptors. Synaptic NMDA receptors exhibit lower sensitivity to NMDA-IN-1 (IC50 ≈ 85 nM) compared to extrasynaptic populations (IC50 ≈ 22 nM) in hippocampal neuron recordings [2] [10]. This differential effect correlates with the higher proportion of GluN2B-containing receptors in extrasynaptic compartments [2]. Crucially, NMDA-IN-1 preserves the coincidence detection capability fundamental to synaptic NMDA receptor physiology. Coincidence detection requires simultaneous presynaptic glutamate release and postsynaptic depolarization to relieve magnesium blockade [1] [6]. NMDA-IN-1 reduces peak calcium influx through synaptic receptors by only 35-40% while suppressing extrasynaptic calcium fluxes by 75-80% (Table 2), thereby maintaining the signal-to-noise ratio for plasticity-relevant calcium signaling [2] [6].
Table 2: Modulation of Calcium Influx by NMDA-IN-1 (100 nM) in Hippocampal Neurons
Receptor Population | Basal Ca²⁺ Influx (ΔF/F₀) | Ca²⁺ Influx with NMDA-IN-1 (ΔF/F₀) | Reduction (%) |
---|---|---|---|
Synaptic | 0.82 ± 0.07 | 0.53 ± 0.05 | 35.4 |
Extrasynaptic | 0.68 ± 0.06 | 0.16 ± 0.02 | 76.5 |
Calcium permeability through NMDA receptors is dynamically regulated by NMDA-IN-1 in a subunit-dependent manner. For GluN2B-containing receptors, NMDA-IN-1 decreases the relative calcium permeability (PCa/PCs) from 7.5 to 4.3, while GluN2A-containing receptors show minimal change (from 6.1 to 5.8) [1] [6]. This selective reduction occurs via allosteric effects on the M3 transmembrane helix and the M2 pore loop, narrowing the selectivity filter without altering the charge selectivity site formed by the GluN1/N616 residue [4] [9]. By preferentially attenuating calcium influx through extrasynaptic and GluN2B-rich NMDA receptors—populations strongly linked to excitotoxic signaling—NMDA-IN-1 maintains physiological synaptic calcium transients essential for neuroprotective gene expression [2] [6].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7